GNE-616
Description
Contextualizing GNE-616 in Voltage-Gated Sodium Channel Inhibition Research
This compound is characterized as a highly potent, metabolically stable, and orally bioavailable inhibitor belonging to the arylsulfonamide class of compounds guidetopharmacology.orgnih.govwikipedia.orguni-stuttgart.dedntb.gov.ua. Its significance in voltage-gated sodium channel inhibition research stems from its remarkable subtype selectivity, particularly for the human NaV1.7 (hNaV1.7) channel guidetopharmacology.orgnih.govwikipedia.orguni-stuttgart.dedntb.gov.ua.
Research findings indicate that this compound exhibits a high affinity for hNaV1.7, with a reported inhibition constant (Ki) of 0.79 nM and a dissociation constant (Kd) of 0.38 nM guidetopharmacology.orgnih.govwikipedia.org. This potency is coupled with a substantial selectivity profile across other NaV channel isoforms. This compound demonstrates greater than 2500-fold selectivity over hNaV1.1, hNaV1.3, hNaV1.4, and hNaV1.5 guidetopharmacology.org. While its selectivity is more modest for hNaV1.2 (31-fold) and hNaV1.6 (73-fold), this profile still underscores its targeted action on NaV1.7 guidetopharmacology.org.
The mechanism of action for this compound involves its binding to the fourth voltage-sensing domain (VSD4) of the NaV1.7 channel, effectively locking the channel into an inactivated state uni-stuttgart.dedntb.gov.ua. This specific interaction contributes to its inhibitory effects. The development of this compound involved structure- and ligand-based design principles, leading to the discovery of this novel piperidyl chromane (B1220400) arylsulfonamide series of NaV1.7 inhibitors. Site-directed mutagenesis studies have been instrumental in elucidating the critical residues responsible for this compound's isoform selectivity profile guidetopharmacology.orgnih.gov.
The following table summarizes key binding and selectivity data for this compound:
| Parameter | Value | NaV Channel Subtype | Reference |
| Ki | 0.79 nM | hNaV1.7 | guidetopharmacology.orgnih.govwikipedia.org |
| Kd | 0.38 nM | hNaV1.7 | guidetopharmacology.orgnih.govwikipedia.org |
| Selectivity | >2500-fold | vs. hNaV1.1, hNaV1.3, hNaV1.4, hNaV1.5 | guidetopharmacology.org |
| Selectivity | 31-fold | vs. hNaV1.2 | guidetopharmacology.org |
| Selectivity | 73-fold | vs. hNaV1.6 | guidetopharmacology.org |
Furthermore, this compound has demonstrated robust activity in in vivo models. In a NaV1.7-dependent inherited erythromelalgia (IEM) pharmacokinetic/pharmacodynamic (PK/PD) model, this compound showed an EC50 of 740 nM and an unbound EC50 (EC50,u) of 9.6 nM, indicating its efficacy in a relevant pain model guidetopharmacology.orgnih.govdntb.gov.ua.
Overview of NaV1.7 as a Mechanistic Target for Pain Modality Research
NaV1.7, encoded by the SCN9A gene, is a voltage-gated sodium channel predominantly expressed in peripheral sensory neurons, including dorsal root ganglion (DRG) neurons, olfactory sensory neurons, and sympathetic ganglion neurons. Its crucial role in pain signaling has been extensively validated through compelling genetic evidence in humans.
Mutations in the SCN9A gene have provided profound insights into NaV1.7's function in pain perception:
Loss-of-function mutations in SCN9A are associated with congenital insensitivity to pain (CIP), a rare condition where individuals are unable to experience pain, often without other significant neurological deficits nih.govuni-stuttgart.dedntb.gov.ua. This directly implicates NaV1.7 as essential for normal pain sensation.
Gain-of-function mutations in SCN9A lead to severe inherited pain disorders, such as inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder (PEPD) nih.govuni-stuttgart.dedntb.gov.ua. These mutations result in hyperexcitability of sensory neurons, leading to heightened sensitivity to painful stimuli.
NaV1.7 functions as a "threshold channel" by amplifying small subthreshold depolarizations, thereby increasing the likelihood that neurons reach their action potential firing threshold. This characteristic makes it a determinant for pain perception. The channel exhibits rapid activation and inactivation kinetics, but a slow recovery from inactivation (repriming), which influences its role in neuronal excitability.
The blockade of NaV1.7 channels has been shown to inhibit pain sensation, positioning it as an attractive target for developing non-addictive analgesics. Despite the high sequence similarity among the nine NaV channel isoforms, which poses a challenge in developing highly selective inhibitors, the genetic validation of NaV1.7 continues to drive research efforts for targeted pain therapies.
Properties
Molecular Formula |
C24H23F4N5O3S |
|---|---|
Molecular Weight |
537.5336 |
IUPAC Name |
(S)-6-Fluoro-4-((2R,4S)-2-(pyridin-2-yl)-4-(trifluoromethyl)piperidin-1-yl)-N-(pyrimidin-4-yl)chromane-7-sulfonamide |
InChI |
InChI=1S/C24H23F4N5O3S/c25-17-12-16-19(33-9-5-15(24(26,27)28)11-20(33)18-3-1-2-7-30-18)6-10-36-21(16)13-22(17)37(34,35)32-23-4-8-29-14-31-23/h1-4,7-8,12-15,19-20H,5-6,9-11H2,(H,29,31,32)/t15-,19-,20+/m0/s1 |
SMILES |
O=S(C1=CC2=C(C=C1F)[C@@H](N3[C@@H](C4=NC=CC=C4)C[C@@H](C(F)(F)F)CC3)CCO2)(NC5=NC=NC=C5)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GNE-616; GNE 616; GNE616 |
Origin of Product |
United States |
Mechanism of Action of Gne 616
Elucidation of NaV1.7 Isoform Selectivity by GNE-616
This compound demonstrates remarkable potency and selectivity for the human NaV1.7 channel. Research indicates a high affinity for hNaV1.7, with a reported inhibition constant (Ki) of 0.79 nM and a dissociation constant (Kd) of 0.38 nM. medchemexpress.comglpbio.commedchemexpress.com This high potency is coupled with substantial selectivity over other NaV channel isoforms, which is crucial for minimizing off-target effects.
The selectivity profile of this compound across various human NaV isoforms is summarized in the table below:
| NaV Isoform | Kd (nM) | Selectivity Fold (vs. hNaV1.7) |
| hNaV1.7 | 0.38 | 1 |
| hNaV1.1 | >1000 | >2500 |
| hNaV1.3 | >1000 | >2500 |
| hNaV1.4 | >1000 | >2500 |
| hNaV1.5 | >1000 | >2500 |
| hNaV1.2 | 12 | 31 |
| hNaV1.6 | 29 | 73 |
| medchemexpress.comglpbio.com |
This pronounced selectivity, particularly the >2500-fold difference over NaV1.1, NaV1.3, NaV1.4, and NaV1.5, is essential. For instance, inhibition of NaV1.4 and NaV1.5 is associated with skeletal muscle and cardiac toxicities, respectively, while NaV1.1 and NaV1.2 are implicated in central nervous system functions. researchgate.net The precise isoform selectivity of this compound is a result of specific molecular interactions, which have been further elucidated through site-directed mutagenesis studies. medchemexpress.comglpbio.comnih.gov
Molecular Interactions and Binding Site Analysis of this compound with NaV1.7
This compound, as an arylsulfonamide, binds to the fourth voltage-sensing domain (VSD4) of the NaV1.7 channel. guidetoimmunopharmacology.orgguidetopharmacology.orgresearchgate.netnih.gov This binding event is critical for the compound's ability to stabilize the channel in an inactivated state. guidetoimmunopharmacology.orgguidetopharmacology.orgresearchgate.net
The VSD4 plays a pivotal role in the fast inactivation process of voltage-gated sodium channels. researchgate.netfrontiersin.org The binding of inhibitors such as this compound to this domain is hypothesized to "trap" the VSD4 in an activated conformation, which subsequently stabilizes a non-conductive, inactivated state of the channel. guidetoimmunopharmacology.orgguidetopharmacology.orgnih.gov This mechanism prevents the channel from opening and conducting sodium ions, thereby inhibiting its function. For other arylsulfonamide inhibitors, it has been observed that the anionic sulfonamide group forms key interactions, specifically engaging the fourth arginine gating charge (R4) within VSD4, which is crucial for stabilizing this inactivated state. nih.gov this compound, sharing this chemical class, is understood to operate through a similar principle.
Site-directed mutagenesis has been instrumental in identifying the specific amino acid residues within the NaV1.7 channel that are critical for this compound's isoform selectivity and binding affinity. medchemexpress.comglpbio.comnih.gov These studies involve systematically altering specific residues within the channel protein and observing the impact on this compound binding.
Key research findings from site-directed mutagenesis studies on hNaV1.7 have revealed the following impacts on this compound's dissociation constant (Kd):
| hNaV1.7 Mutation(s) | Kd (nM) (this compound) |
| Wild Type | 0.38 |
| Y1537s/W1538 | 170 ± 67 |
| V1541 | 3.9 ± 1.1 |
| Y1537s/W1538/V1541 | 790 ± 350 |
| medchemexpress.comglpbio.com |
These data underscore the critical role of residues such as Y1537, W1538, and V1541 in the binding pocket of NaV1.7 for the selective interaction of this compound. Mutations at these sites significantly alter the compound's binding affinity, providing molecular insights into the determinants of its high selectivity.
Preclinical Pharmacological Characterization of Gne 616
In Vitro Functional and Selectivity Profiling of GNE-616
The in vitro characterization of this compound has demonstrated its potent and selective inhibitory profile against the human NaV1.7 channel.
Potency Assessment in Human NaV1.7 Assays
This compound has been identified as a highly potent inhibitor of human NaV1.7 (hNaV1.7). In human NaV1.7 assays, this compound demonstrated a K_i of 0.79 nM and a K_d of 0.38 nM. glpbio.commedchemexpress.comadooq.com
| Target | K_i (nM) | K_d (nM) |
| hNaV1.7 | 0.79 glpbio.commedchemexpress.comadooq.com | 0.38 glpbio.commedchemexpress.comadooq.com |
Comparative Selectivity Profiling Across Human NaV Isoforms (NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6)
This compound exhibits a notable selectivity profile across various human NaV isoforms. It demonstrates a K_d greater than 1000 nM and more than 2500-fold selectivity over hNaV1.1, hNaV1.3, hNaV1.4, and hNaV1.5. While its selectivity over hNaV1.2 and hNaV1.6 is more modest, it still shows 31-fold and 73-fold selectivity, respectively. medchemexpress.com Site-directed mutagenesis studies have been crucial in identifying residues critical for the isoform selectivity profile of this compound on hNaV1.7. glpbio.comnih.gov
| NaV Isoform | K_d (nM) | Selectivity vs. hNaV1.7 (fold) |
| hNaV1.1 | >1000 medchemexpress.com | >2500 medchemexpress.com |
| hNaV1.2 | - | 31 medchemexpress.com |
| hNaV1.3 | >1000 medchemexpress.com | >2500 medchemexpress.com |
| hNaV1.4 | >1000 medchemexpress.com | >2500 medchemexpress.com |
| hNaV1.5 | >1000 medchemexpress.com | >2500 medchemexpress.com |
| hNaV1.6 | - | 73 medchemexpress.com |
Preclinical Efficacy Assessment of this compound in Relevant Animal Models
Preclinical studies have investigated the efficacy of this compound in animal models relevant to pain and NaV1.7 channel function.
Pharmacodynamic Responses in NaV1.7-Dependent Mouse Models
This compound has demonstrated a robust pharmacodynamic (PD) response in NaV1.7-dependent mouse models. nih.gov This indicates that the compound effectively modulates NaV1.7 activity in vivo, leading to measurable biological effects.
Investigation of this compound Activity in Inherited Erythromelalgia (IEM) Transgenic Mouse Models
This compound has been specifically investigated in transgenic mouse models of Inherited Erythromelalgia (IEM). IEM in humans is characterized by severe pain and is caused by gain-of-function mutations in the NaV1.7 channel. guidetopharmacology.orguq.edu.au In this relevant disease model, this compound produced a robust and concentration-dependent reduction in nociceptive events, with an EC50 of 740 nM. The unbound EC50 (EC50,u) in this inherited erythromelalgia (IEM) PK/PD model was reported as 9.6 nM. guidetopharmacology.orgglpbio.commedchemexpress.com
| Model | Endpoint | EC50 (nM) | EC50,u (nM) |
| Inherited Erythromelalgia (IEM) PK/PD model | Nociceptive events | 740 guidetopharmacology.orgglpbio.commedchemexpress.com | 9.6 glpbio.commedchemexpress.com |
Structure Activity Relationships Sar and Medicinal Chemistry Efforts for Gne 616
Design Principles for Chromane (B1220400) Arylsulfonamide NaV1.7 Inhibitors
The discovery of GNE-616 stemmed from the identification of a novel series of piperidyl chromane arylsulfonamide NaV1.7 inhibitors researchgate.netnih.govacs.orgresearchgate.net. Early optimization efforts were strategically directed towards enhancing potency, refining the low-energy ligand conformation, and mitigating issues related to high in vivo clearance researchgate.netnih.govacs.orgacs.org. A critical aspect of this early phase was the identification and resolution of an in vitro hepatotoxicity hazard, achieved through careful optimization of lipophilicity and lipophilic ligand efficiency (LLE) researchgate.netnih.govacs.orgacs.org.
Structure-based drug design played a pivotal role in guiding the development of the chromane arylsulfonamide series. This approach leverages the three-dimensional structural information of the target to inform the design of active compounds researchgate.net. A key element was the utilization of a landmark co-crystal structure of GX-936, another arylsulfonamide inhibitor, bound to a VSD4 within a NaV1.7 construct acs.orgbiorxiv.org. This structural insight revealed that the anionic arylsulfonamide A-ring forms essential interactions with specific residues, R1608 and R1602, which are crucial for VSD4 function and channel gating acs.org. This detailed understanding of the binding site provided a rational basis for designing novel scaffolds within the chromane series.
Complementing structure-based methods, ligand-based design principles were extensively applied in the optimization of the this compound series researchgate.netnih.govacs.orgresearchgate.netacs.org. Ligand-based drug discovery (LBDD) is particularly valuable when the target's 3D structure is not fully elucidated or for exploring chemical space around known active compounds jubilantbiosys.comnih.gov. This approach involves using existing potent compounds as a starting point and systematically improving their properties by designing analogs based on established SAR knowledge jubilantbiosys.comnih.gov. LBDD methodologies, such as pharmacophore modeling, quantitative structure-activity relationships (QSAR), and similarity searching, were likely employed to guide the design process and predict compounds with improved biological attributes jubilantbiosys.comnih.gov.
Integration of Structure-Based Design in the Discovery of this compound
Chemical Space Exploration and Analog Development Pertaining to this compound
The development of this compound involved systematic SAR studies to explore chemical space and generate optimized analogs researchgate.netresearchgate.net. A key strategy included "scaffold hopping" from initial benzoxazine (B1645224) structures to chroman and indane bicyclic systems. This was followed by the replacement of a thiazole (B1198619) moiety on the sulfonamide group. These modifications led to the identification of lead molecules that exhibited significant improvements in solubility, enhanced selectivity over the cardiac sodium channel NaV1.5, and reduced inhibition of the cytochrome P450 enzyme CYP2C9 researchgate.net.
This compound demonstrates remarkable potency and selectivity for NaV1.7. It exhibits a Kᵢ of 0.79 nM and a Kᴅ of 0.38 nM for human NaV1.7 medchemexpress.comadooq.comglpbio.com. The compound shows high selectivity, with over 2500-fold discrimination against NaV1.1, NaV1.3, NaV1.4, and NaV1.5 medchemexpress.comadooq.comglpbio.com. While still significant, its selectivity over NaV1.2 and NaV1.6 is more modest, at 31-fold and 73-fold, respectively medchemexpress.comglpbio.com.
Site-directed mutagenesis studies were instrumental in pinpointing specific residues critical for this compound's isoform selectivity profile. For instance, mutations at Y1537s/W1538 and V1541 significantly impacted the Kᴅ for NaV1.7, indicating their crucial role in the compound's selective binding medchemexpress.comglpbio.comresearchgate.netnih.govacs.orgacs.org. These findings underscore how specific substituent effects and interactions within the binding pocket contribute to the observed potency and selectivity.
Table 1: NaV1.7 Potency and Selectivity Profile of this compound
| Target | Kᵢ (nM) | Kᴅ (nM) | Selectivity (fold) |
| hNaV1.7 | 0.79 | 0.38 | - |
| hNaV1.1 | >1000 | >1000 | >2500 |
| hNaV1.3 | >1000 | >1000 | >2500 |
| hNaV1.4 | >1000 | >1000 | >2500 |
| hNaV1.5 | >1000 | >1000 | >2500 |
| hNaV1.2 | - | 12 | 31 |
| hNaV1.6 | - | 29 | 73 |
Table 2: Impact of Site-Directed Mutagenesis on this compound's hNaV1.7 Kᴅ
| Mutation (hNaV1.7) | Kᴅ (nM) (Mean ± SD) |
| Wild-type | 0.38 |
| Y1537s/W1538 | 170 ± 67 |
| V1541 | 3.9 ± 1.1 |
| Y1537s/W1538/V1541 | 790 ± 350 |
The precise stereochemistry of this compound is integral to its biological activity, as indicated by its full IUPAC name: (4S)-6-fluoro-4-[(2R,4S)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide nih.gov. The presence of multiple chiral centers (indicated by R and S designations) highlights that specific stereoisomers were targeted and developed. Stereochemical control is a critical aspect of drug development, as different enantiomers of a chiral compound can exhibit distinct pharmacokinetic, pharmacodynamic, and toxicological profiles canada.camdpi.com. The successful optimization of this compound to a single, active stereoisomer underscores the importance of these considerations in achieving optimal potency and selectivity.
Elucidation of Substituent Effects on NaV1.7 Potency and Selectivity
Optimization Strategies Addressing Preclinical Pharmacokinetic Aspects of this compound
Beyond potency and selectivity, significant efforts were dedicated to optimizing the preclinical pharmacokinetic (PK) profile of this compound. A primary goal during early optimization was to mitigate high in vivo clearance, which can limit systemic exposure and therapeutic efficacy researchgate.netnih.govacs.orgacs.org. Furthermore, an in vitro hepatotoxicity hazard was identified during the development process. This was successfully addressed through strategic optimization of the compound's lipophilicity and lipophilic ligand efficiency (LLE) researchgate.netnih.govacs.orgacs.org. These modifications were crucial in yielding this compound as a metabolically stable and orally bioavailable compound medchemexpress.comadooq.comglpbio.com. The compound demonstrated a robust PK/PD response in a NaV1.7-dependent mouse model, specifically an inherited erythromelalgia (IEM) PK/PD model, with an EC₅₀ of 740 nM and an unbound EC₅₀ (EC₅₀,u) of 9.6 nM medchemexpress.comglpbio.comresearchgate.netnih.govacs.orgacs.org. This robust in vivo activity confirmed the success of the optimization strategies in translating in vitro potency into a favorable preclinical profile.
Advanced Research Methodologies Applied to Gne 616 Studies
Biophysical Techniques for Characterizing GNE-616 Interactions
Biophysical techniques are indispensable for quantitatively assessing the interaction between a small molecule like this compound and its protein target, NaV1.7. These methods provide critical insights into binding affinity, kinetics, and thermodynamics, which are fundamental to understanding a compound's mechanism of action and its selectivity.
For this compound, direct measurements of its binding to the human NaV1.7 (hNaV1.7) channel have been reported. It exhibits high potency with a dissociation constant (Kd) of 0.38 nM and an inhibition constant (Ki) of 0.79 nM for hNaV1.7. medchemexpress.com
Table 1: this compound Binding Affinity and Selectivity for Human NaV Isoforms
| NaV Isoform | Kd (nM) | Selectivity Fold (vs. hNaV1.7) |
| hNaV1.7 | 0.38 medchemexpress.com | 1 |
| hNaV1.1 | >1000 medchemexpress.com | >2500 medchemexpress.com |
| hNaV1.2 | - | 31 medchemexpress.com |
| hNaV1.3 | >1000 medchemexpress.com | >2500 medchemexpress.com |
| hNaV1.4 | >1000 medchemexpress.com | >2500 medchemexpress.com |
| hNaV1.5 | >1000 medchemexpress.com | >2500 medchemexpress.com |
| hNaV1.6 | - | 73 medchemexpress.com |
Note: Selectivity fold for hNaV1.2 and hNaV1.6 is based on Kd ratios where a specific Kd value for these isoforms was not explicitly provided but implied by the fold selectivity over hNaV1.7. medchemexpress.com
Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed to obtain such detailed binding information. SPR allows for real-time monitoring of binding events, providing kinetic parameters (association and dissociation rates), while ITC measures the heat changes associated with binding, yielding comprehensive thermodynamic data (enthalpy, entropy, and stoichiometry). weizmann.ac.illabmanager.comnicoyalife.commalvernpanalytical.comsygnaturediscovery.com While specific SPR or ITC thermograms for this compound were not detailed in the provided search results, the reported Kd and Ki values are characteristic outputs of such biophysical assays.
Furthermore, site-directed mutagenesis studies have been crucial in identifying specific residues within the NaV1.7 channel that are critical for this compound's isoform selectivity profile. For instance, mutations at positions Y1537s/W1538 and V1541 significantly altered the Kd of this compound, highlighting their importance in the compound's interaction with the channel. medchemexpress.com
Table 2: Impact of Site-Directed Mutagenesis on this compound Binding to hNaV1.7
| hNaV1.7 Mutant | Kd (nM) |
| Wild Type | 0.38 medchemexpress.com |
| Y1537s/W1538 | 170 ± 67 medchemexpress.com |
| V1541 | 3.9 ± 1.1 medchemexpress.com |
| Y1537s/W1538/V1541 | 790 ± 350 medchemexpress.com |
Note: Data represents Kd values for this compound binding to specific hNaV1.7 channel mutants. medchemexpress.com
These findings underscore the use of biophysical characterization, likely including electrophysiological assays, to probe the molecular basis of this compound's selective binding and mechanism of action.
Computational Modeling and Simulation in this compound Design and Optimization
Computational modeling and simulation play a pivotal role in the discovery and optimization of small molecules like this compound, particularly in the context of structure- and ligand-based drug design. oncodesign-services.comnih.gov These in silico approaches enable researchers to predict and understand how compounds interact with their targets at a molecular level, guiding the synthesis of new chemical entities with improved properties.
The discovery of this compound involved the application of both structure- and ligand-based design principles for a novel series of piperidyl chromane (B1220400) arylsulfonamide NaV1.7 inhibitors. nih.gov Molecular docking simulations, a key computational technique, were employed in this process. nih.govresearchgate.net Molecular docking predicts the preferred orientation and conformation of a ligand within a protein's binding site, and it is a common tool for understanding ligand-protein interactions and guiding lead optimization. escholarship.org
Computational Structure-Activity Relationship (SAR) studies, including Quantitative Structure-Activity Relationship (QSAR) models, are frequently used to establish mathematical relationships between a compound's chemical structure and its biological activity. oncodesign-services.comrsc.orgmdpi.comacs.org For this compound, early optimization efforts were directed at enhancing potency through the refinement of its low-energy ligand conformation. nih.gov This type of optimization often involves iterative cycles of computational design, synthesis, and experimental validation, where computational models help prioritize modifications to improve binding affinity, selectivity, and other desired properties. Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the ligand-target complex, offering a more comprehensive understanding of the binding process and stability. escholarship.orgacs.org
Proteomics and Target Engagement Studies Related to this compound
Proteomics, the large-scale study of proteins, coupled with target engagement studies, provides a powerful means to confirm a compound's direct interaction with its intended target within a biological system and to identify potential off-target effects. malvernpanalytical.comgenewiz.com
While specific proteomic data directly linking this compound to a comprehensive proteome-wide analysis was not explicitly detailed in the provided search results, the broader context of NaV1.7 research and drug discovery methodologies indicates how such studies would be applied. For instance, proteomic approaches, particularly mass spectrometry of affinity-purified complexes, have been used to map protein interactions of the NaV1.7 channel itself in gene-targeted mouse models, revealing a network of 267 associated proteins. embopress.org This foundational understanding of the NaV1.7 interactome is crucial for assessing how a selective inhibitor like this compound might influence these interactions or if it binds to other proteins within the cellular environment.
The Cellular Thermal Shift Assay (CETSA) is a prominent label-free biophysical technique widely adopted for studying drug-target engagement in a cellular context. nih.govfau.demdpi.comresearchgate.netnih.gov CETSA relies on the principle that ligand binding often stabilizes a protein, making it more resistant to thermal denaturation. By treating cells with a compound (e.g., this compound) and then subjecting them to a temperature gradient, the thermal stability of target proteins can be monitored. A shift in the melting curve of NaV1.7 in the presence of this compound would provide direct evidence of target engagement in a native cellular environment. fau.demdpi.com Advanced CETSA methods, such as mass spectrometry-based CETSA (MS-CETSA) or Thermal Proteome Profiling (TPP), allow for proteome-wide analysis, enabling the simultaneous quantification of thousands of proteins and the identification of both on-target and potential off-target interactions. genewiz.comnih.govfau.de Similarly, Proteome Integral Solubility Alteration (PISA) is another mass spectrometry-based method for unbiased, proteome-wide target deconvolution. fau.de While specific data for this compound from these methods were not found, these techniques would be invaluable for comprehensively understanding this compound's cellular interactions and confirming its selective engagement with NaV1.7.
The robust PK/PD (pharmacokinetic/pharmacodynamic) response observed for this compound in a NaV1.7-dependent mouse model medchemexpress.comnih.gov further implies that its interaction with the target in vivo is effective, a finding that can be corroborated and elucidated at a molecular level through advanced proteomic and target engagement studies.
Therapeutic Implications and Broader Research Landscape of Gne 616
GNE-616 as a Probe Compound for NaV1.7 Biology
Detailed research findings on this compound's selectivity are summarized in the table below:
| NaV Subtype | Kᴅ (nM) / Selectivity (Fold) |
| hNaV1.7 | 0.38 nM guidetopharmacology.orgglpbio.commedchemexpress.comadooq.com |
| hNaV1.1 | >2500-fold selective medchemexpress.com |
| hNaV1.2 | 31-fold selective medchemexpress.com |
| hNaV1.3 | >2500-fold selective medchemexpress.com |
| hNaV1.4 | >2500-fold selective medchemexpress.com |
| hNaV1.5 | >2500-fold selective medchemexpress.com |
| hNaV1.6 | 73-fold selective medchemexpress.com |
Site-directed mutagenesis studies utilizing this compound have been instrumental in identifying specific residues critical for its isoform selectivity profile on hNaV1.7, including Y1537s/W1538 and V1541 glpbio.commedchemexpress.com. This highlights this compound's utility in elucidating the structural and functional intricacies of the NaV1.7 channel. Furthermore, this compound has shown robust activity in NaV1.7-dependent inherited erythromelalgia (IEM) PK/PD models, with an EC₅₀ of 740 nM and an unbound EC₅₀,u of 9.6 nM glpbio.commedchemexpress.com. In an IEM aconitine (B1665448) mouse model, this compound effectively reduced nociceptive events with an EC₅₀ of 740 nM (unbound EC₅₀,u = 9.6 nM), which corresponded to a 25-fold coverage of hNaV1.7 nih.gov.
The preclinical pharmacodynamic data for this compound are presented below:
| Model/Assay | Metric | Value |
| hNaV1.7-dependent IEM PK/PD model | EC₅₀ | 740 nM glpbio.commedchemexpress.com |
| hNaV1.7-dependent IEM PK/PD model (unbound) | EC₅₀,u | 9.6 nM glpbio.commedchemexpress.com |
| IEM aconitine mouse model | NaV1.7 Coverage | 25-fold nih.gov |
Potential Applications of NaV1.7 Inhibition in Neuropathic and Inflammatory Pain Research
NaV1.7 is predominantly expressed in dorsal root ganglion (DRG) and sympathetic neurons within the peripheral nervous system, as well as in olfactory sensory neurons nih.govnih.gov. Its pivotal role in initiating action potentials in response to noxious stimuli makes it a compelling target for pain management nih.gov. Human genetic studies provide compelling evidence for NaV1.7's significance, revealing that loss-of-function mutations lead to congenital insensitivity to pain, while gain-of-function mutations are associated with various painful inherited disorders, such as inherited erythromelalgia guidetopharmacology.orgnih.govresearchgate.net. This bidirectional phenotypic effect underscores NaV1.7 as a human-validated target for analgesia researchgate.netmdpi.com.
Neuropathic Pain Research: Neuropathic pain, defined as pain arising from a lesion or disease of the somatosensory nervous system, affects an estimated 7% to 10% of the general population mdpi.comnih.gov. NaV1.7 has been implicated in the neural plasticity and sensitization of DRG neurons that contribute to persistent pain, particularly in models of chronic constrictive injury (CCI) mdpi.com. Studies have shown increased NaV1.7 mRNA and protein expression in the DRG following sciatic nerve CCI, suggesting its involvement in nerve injury-induced nociceptive signals mdpi.com. Beyond small molecule inhibitors, gene therapy approaches targeting NaV1.7, either indirectly by regulating proteins like CRMP2 or through direct gene editing, have demonstrated promising results in mouse models of chronic neuropathic pain and chemotherapy-induced peripheral neuropathy nih.govfiercebiotech.com.
Inflammatory Pain Research: NaV1.7 also plays a role in inflammatory pain nih.gov. Activation of extracellular signal-regulated kinase (ERK) in the spinal cord is known to contribute to inflammatory pain mechanisms nih.gov. Chronic inflammatory pain is a significant clinical challenge, observed in conditions such as rheumatoid arthritis and inflammatory bowel diseases kcl.ac.ukuu.nl. Ongoing research endeavors aim to identify the underlying drivers of pain in inflammatory arthritis, including the complex interactions between local cells like fibroblasts and nerve fibers kcl.ac.uk. The selective inhibition of NaV1.7 represents a promising strategy for developing analgesics with potentially fewer central nervous system (CNS) and cardiovascular (CV) side effects, given its preferential peripheral expression nih.govnih.gov.
Future Directions in the Preclinical Research and Development of NaV1.7 Inhibitors beyond this compound
Despite the strong genetic validation and promising preclinical results, the development of NaV1.7 inhibitors has faced significant challenges in clinical translation nih.govresearchgate.netmdpi.comfrontiersin.orgmedcentral.com. Many inhibitors, despite high affinity, have failed to demonstrate sufficient analgesic efficacy in clinical trials, often due to issues such as drug selectivity, pharmacokinetics, insufficient target occupancy, and off-target side effects nih.govresearchgate.netmdpi.comfrontiersin.org. The complex pathophysiology of chronic pain, where NaV1.7 activity can be modulated by various factors, also contributes to these challenges frontiersin.org.
Future preclinical research and development efforts are critical to overcoming these hurdles and realizing the full therapeutic potential of NaV1.7 inhibition. Key directions include:
Improving Selectivity and Bioavailability: Continued efforts are needed to design compounds with enhanced selectivity for NaV1.7 over other NaV subtypes, particularly NaV1.4 (skeletal muscle) and NaV1.5 (cardiac), to avoid dose-limiting toxicities researchgate.netfrontiersin.org. Improving bioavailability and pharmacokinetic properties remains crucial for effective drug delivery to target sites mdpi.comfrontiersin.org.
Exploring Combination Therapies: Given the complex nature of chronic pain, future strategies may involve combined inhibition targeting multiple NaV subtypes (e.g., NaV1.7, NaV1.8, NaV1.9) to achieve more comprehensive analgesia, potentially leading to non-opioid pain management options frontiersin.org.
Novel Mechanisms of Action: Research is expanding beyond direct channel blockade to explore alternative mechanisms, such as targeting regulatory proteins that modulate NaV1.7 activity (e.g., CRMP2) nih.govfiercebiotech.com. This could offer new avenues to modulate channel function without the limitations encountered with direct inhibitors.
Refining Preclinical Models: The disparity between preclinical efficacy and clinical outcomes highlights the need for more sophisticated and clinically relevant preclinical pain models that better recapitulate the complexities of human chronic pain researchgate.netmdpi.com.
Targeting Specific Pain Conditions: Developing inhibitors tailored for specific types of pain, such as orally active peptide inhibitors for chronic visceral pain, where the drug might act locally without requiring systemic bioavailability, could offer a more targeted approach with reduced systemic side effects acs.org.
The strong genetic evidence for NaV1.7's role in pain, coupled with ongoing advancements in compound design and biological understanding, continues to position NaV1.7 inhibitors as a critical area for future analgesic development.
Q & A
Q. What molecular mechanisms underlie GNE-616's selective inhibition of Nav1.7?
this compound binds to the voltage-gated sodium channel Nav1.7 with high specificity (Kd = 0.38 nM), targeting a unique allosteric site that stabilizes the channel's inactivated state. To validate selectivity, researchers should:
- Use patch-clamp electrophysiology to compare inhibition across Nav subtypes (e.g., Nav1.5, Nav1.8).
- Perform competitive binding assays with known Nav1.7 antagonists (e.g., PF-05089771) to confirm target engagement .
Q. How should preclinical studies design dose-response experiments for this compound in chronic pain models?
- Step 1: Establish pharmacokinetic (PK) parameters (e.g., plasma half-life, bioavailability) in rodents via LC-MS/MS.
- Step 2: Align dosing regimens with PK/PD modeling to maintain plasma concentrations above the Nav1.7 IC90 threshold.
- Step 3: Use validated pain models (e.g., spared nerve injury or CFA-induced inflammation) with blinded behavioral assessments (e.g., von Frey filament testing) .
Q. What in vitro assays are critical for assessing this compound's metabolic stability?
- Liver microsome assays: Compare degradation rates across species (human, mouse, rat) to predict interspecies variability.
- CYP450 inhibition screening: Test for interactions with CYP3A4/2D6 to identify potential drug-drug interaction risks.
- Plasma protein binding: Use equilibrium dialysis to quantify unbound fractions, ensuring pharmacologically active concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?
- Hypothesis 1: Poor blood-brain barrier (BBB) penetration may limit CNS bioavailability. Test via brain-to-plasma ratio measurements after systemic administration.
- Hypothesis 2: Off-target effects in vivo may counteract Nav1.7 inhibition. Use transcriptomic profiling (RNA-seq) of dorsal root ganglia to identify compensatory pathways.
- Methodological refinement: Combine in situ hybridization with immunohistochemistry to map Nav1.7 expression changes post-treatment .
Q. What experimental strategies address technical limitations in single-cell studies involving this compound?
- Challenge: Instrument availability for high-throughput single-cell RNA sequencing (e.g., C1 system limitations).
- Solution: Implement cryopreservation protocols with RNA stabilizers (e.g., RNAlater) to preserve cell viability during batch processing .
- Challenge: Replicability of Nav1.7-dependent electrophysiological responses.
- Solution: Standardize cell isolation workflows (e.g., enzymatic dissociation timing) and include internal controls (e.g., TTX-sensitive currents) .
Q. How can structural modifications improve this compound's metabolic stability without compromising potency?
- Strategy 1: Replace metabolically labile groups (e.g., sulfonamide) with bioisosteres (e.g., trifluoromethyl groups) while maintaining binding affinity.
- Strategy 2: Use molecular dynamics simulations to predict conformational changes induced by modifications, prioritizing compounds with rigidified aromatic rings.
- Validation: Synthesize analogs and compare metabolic half-lives in human hepatocytes .
Data Analysis & Reporting Guidelines
Q. How should researchers present conflicting pharmacokinetic data in manuscripts?
- Table 1: Summarize key parameters (Cmax, AUC, t1/2) across species with confidence intervals.
- Figure: Overlay PK curves from multiple trials, annotating outliers and potential covariates (e.g., fasting vs. fed states).
- Discussion: Contrast findings with structurally similar Nav1.7 inhibitors (e.g., GDC-0276) and propose species-specific metabolic pathways for further study .
Q. What steps mitigate bias in preclinical efficacy studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
